GW0742
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040760 | |
| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-84-6 | |
| Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW0742 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-0742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Gw0742 Action
PPARδ Activation by GW0742: Ligand-Receptor Interactions and Conformational Changes
Upon binding to PPARδ, this compound induces significant conformational changes within the receptor, particularly stabilizing a specific conformation in the ligand-binding domain (LBD) and the full-length PPAR-β/δ protein. plos.org This structural rearrangement is fundamental for the receptor's activation function and its ability to modulate gene transcription. plos.orgplos.org
Structural Basis of this compound Binding to PPARδ
The precise molecular interactions between this compound and human PPARδ have been elucidated through crystallographic studies. The crystal structure of the human PPARδ-LBD in complex with this compound (PDB ID: 3TKM) reveals that this compound occupies the Y-shaped ligand binding pocket (LBP) of PPARδ at a resolution of 1.95 Å. plos.orgrcsb.orgplos.orgsemanticscholar.org
Within this pocket, the hydrophilic head group of this compound establishes interactions with Arm I, a region of the binding pocket. Concurrently, the hydrophobic tail of this compound, which includes a thiazole (B1198619) and a fluorine-substituted phenyl ring, is predominantly positioned within Arm II. plos.orgsemanticscholar.org In total, this compound forms 29 interactions with the PPARδ binding pocket, comprising three polar and 26 apolar interactions. plos.orgcore.ac.uk The polar interactions, primarily involving the ligand's hydrophilic head group and residues in Arm I, are believed to be critical for maintaining the locked agonist conformation of activation helix 12. plos.orgcore.ac.uk Specifically, one carboxylate oxygen of this compound forms hydrogen bonds with the side chains of His413 (located in helix 10/11) and Tyr437 (located in helix 12). plos.orgcore.ac.uk
Role of Specific Residues in PPARδ Selectivity for this compound
The remarkable selectivity of this compound for PPARδ is attributed to specific amino acid residues within the receptor's buried hormone binding pocket. Comparative structural analyses with other PPAR isoforms highlight that Val312 and Ile328 in PPARδ play pivotal roles in this selective binding. plos.orgnih.govrcsb.orgresearchgate.netsemanticscholar.org
These two residues in PPARδ-LBD are notably shorter than their counterparts in PPARα (Ile339 and Met355) and PPARγ (Met348 and Met364). plos.orgthno.org The presence of bulkier side chains at these positions in PPARα and PPARγ is thought to sterically hinder the entry of this compound's hydrophobic tail into Arm II, thereby preventing its optimal docking and explaining the observed selectivity. plos.orgnih.govrcsb.orgresearchgate.netsemanticscholar.org
Experimental evidence from mutagenesis studies further supports this. Introducing methionine substitutions at Val312 and Ile328 (e.g., PPARδ-LBD/Val312Met and PPARδ-LBD/Ile328Met) significantly increases the half-maximal effective concentration (EC50) of this compound, indicating a reduced potency, even though high concentrations can still achieve similar activation levels. plos.orgcore.ac.uk Molecular dynamics simulations corroborate these findings, demonstrating that PPARδ undergoes smaller conformational changes to accommodate this compound compared to other PPARs or their mutants, underscoring the necessity for substantial side chain adjustments in non-delta subtypes for this compound binding. plos.orgcore.ac.uk
Table 1: Key Residues and Selectivity in PPARδ Binding to this compound
| PPAR Subtype | Residues at Key Positions (Human) | Role in this compound Selectivity |
|---|---|---|
| PPARδ | Val312, Ile328 | Essential for selective and potent binding; shorter side chains allow optimal docking into Arm II. plos.orgnih.govrcsb.orgresearchgate.netsemanticscholar.orgthno.org |
| PPARα | Ile339, Met355 | Bulkier side chains likely occlude Arm II, reducing this compound binding affinity. plos.orgthno.org |
| PPARγ | Met348, Met364 | Bulkier side chains likely occlude Arm II, reducing this compound binding affinity. plos.orgthno.org |
Transcriptional Regulation by this compound-Activated PPARδ
Peroxisome Proliferator-Activated Receptors, including PPARδ, function as ligand-activated transcription factors that modulate the expression of target genes. nih.govpsu.edunih.govpnas.org Upon ligand binding, PPARδ forms an obligate heterodimer with the Retinoid X Receptor (RXR). psu.edunih.govbiorxiv.orgahajournals.org This heterodimeric complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the promoter regions of target genes, thereby initiating transcriptional activation. psu.edubiorxiv.orgahajournals.orgportlandpress.com
Interestingly, this compound exhibits a concentration-dependent effect on transcription. At lower, nanomolar concentrations, it acts as an agonist, activating the transcriptional pathway. biorxiv.orgnih.govresearchgate.netresearchgate.net However, at higher, micromolar concentrations, this compound can display antagonistic properties, inhibiting transcription. This dual agonistic/antagonistic behavior has been observed across PPARα, PPARγ, and PPARδ. biorxiv.orgnih.govresearchgate.netresearchgate.net
Co-activator and Co-repressor Recruitment Dynamics
The transcriptional activity of PPARδ is tightly regulated by the dynamic interplay of co-activator and co-repressor proteins. In the absence of a ligand, PPAR/RXR heterodimers are typically associated with co-repressor proteins, such as nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptors (SMRT), along with histone deacetylases (HDACs). This association maintains a condensed chromatin structure, thereby preventing the binding of the heterodimer to PPRE sites and inhibiting gene transcription. psu.edunih.govbiorxiv.orgahajournals.orgnih.gov
The binding of this compound to PPARδ induces a crucial conformational change in the receptor. This change facilitates the dissociation of co-repressor proteins and, concurrently, promotes the recruitment of co-activator proteins, including PGC1α, steroid receptor coactivators (SRCs), and histone acetyltransferases (HATs). psu.edunih.govbiorxiv.orgahajournals.orgnih.govoup.com This shift in co-regulator binding leads to histone acetylation and methylation, which in turn relaxes the chromatin structure, making the DNA accessible for the transcriptional machinery and enabling the transcription of target genes. nih.govbiorxiv.org
Specifically, research has demonstrated that this compound enhances the interaction between the PPARβ/δ LBD and the LxxLL coactivator peptide, while simultaneously reducing its affinity for the CoRNR box corepressor peptide. oup.com Furthermore, treatment with this compound has been shown to decrease the occupancy of SMRT on the regulatory regions of target genes, such as Carnitine Palmitoyltransferase 1a (CPT1a) and Angiopoietin-like 4 (ANGPTL4), which is consistent with its role as a potent agonist. oup.comoup.com
PPAR Response Element (PPRE) Binding and Gene Expression Modulation
The activated PPARδ/RXR heterodimer, following ligand binding and co-regulator exchange, directly binds to PPREs within the promoter regions of target genes, leading to their transcriptional activation. psu.edubiorxiv.orgahajournals.orgportlandpress.com
This compound effectively induces the expression of several well-known PPARβ/δ target genes. These include CPT1a, ANGPTL4, and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). ahajournals.orgoup.comresearchgate.net For example, this compound has been shown to significantly increase the messenger RNA (mRNA) and protein levels of the low-density lipoprotein receptor (LDLR) in hepatic cells. This effect is mediated by the binding of activated PPARδ to a newly identified PPRE sequence motif located in the LDLR gene promoter. portlandpress.com Additionally, this compound promotes the expression of thioredoxin, an important antioxidant enzyme. cnu.edu.tw In cardiac cells, the activation of PPARδ by this compound leads to an increased expression of genes involved in fatty acid oxidation and the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net
Table 2: Examples of this compound-Modulated Gene Expression via PPARδ Activation
| Target Gene | Effect of this compound (PPARδ-dependent) | Tissue/Cell Type | Source |
|---|---|---|---|
| CPT1a | Increased expression | Human skeletal muscle cells, mouse bone marrow-derived macrophages oup.com | oup.com |
| ANGPTL4 | Increased expression | Human skeletal muscle cells oup.com | oup.com |
| PDK4 | Increased expression | Human skeletal muscle cells, rat L6 myotubes ahajournals.orgoup.com | ahajournals.orgoup.com |
| LDLR | Increased mRNA and protein levels | Hepatic cells, mouse liver tissue portlandpress.com | portlandpress.com |
| Thioredoxin | Increased expression | H9c2 cells (cardiac myocytes) cnu.edu.tw | cnu.edu.tw |
| FA oxidation and TCA cycle-related genes | Increased expression | Heart (in vivo and in vitro) researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Downstream Signaling Pathways Modulated by this compound
Beyond its direct role in transcriptional regulation, this compound modulates a variety of downstream signaling pathways, contributing to its diverse cellular effects.
Metabolic Pathways: this compound, by activating PPARδ, plays a significant role in energy metabolism, influencing both fatty acid and glucose oxidation. researchgate.net It enhances the expression of genes related to fatty acid oxidation and the TCA cycle in cardiac tissue. researchgate.netresearchgate.net Furthermore, this compound can improve insulin (B600854) resistance and reduce hyperglycemia in diabetic models by reversing the decrease in glucose transporter type 4 (GLUT4) and reducing the elevated levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver. researchgate.netnih.gov
Inflammatory Pathways: PPARδ activation by agonists like this compound has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov this compound exhibits general anti-inflammatory effects wikipedia.org and can modulate lipopolysaccharide (LPS)-induced pulmonary neutrophil infiltration and cytokine production. biorxiv.org
Redox Homeostasis and Oxidative Stress: this compound contributes to the modulation of cellular redox homeostasis. researchgate.net It can prevent the oxidation and inactivation of PTEN (Phosphatase and Tensin Homolog) and abolish the intracellular generation of reactive oxygen species (ROS) induced by agonists, sometimes through mechanisms independent of PPARβ/δ activation. nih.govresearchgate.net this compound also promotes the expression of antioxidant enzymes, such as thioredoxin, and directly reduces free radicals. cnu.edu.tw
Cardiac Myocyte Growth and Hypertrophy: this compound has been observed to attenuate the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and Akt, which are stimulated by growth-promoting agonists like phenylephrine, insulin, or IGF-1. This suggests an inhibitory action on signaling pathways involved in cardiac myocyte growth. nih.govresearchgate.net This effect can be mediated by the modulation of phosphatase activity and a reduction in reactive oxygen species. nih.govresearchgate.net Moreover, this compound activates PPARδ to alleviate cardiac hypertrophy induced by hyperglycemia, leading to a reduction in cellular calcium levels and hypertrophic signals such as calcineurin and Nuclear Factor of Activated T-cells (NFAT3). cnu.edu.tw
Vascular Function: this compound can contribute to improved vascular function. It has been shown to reduce blood pressure, enhance endothelial function, and mitigate vascular pro-inflammatory and pro-atherogenic states. These effects are partly achieved by interfering with the Angiotensin II (Ang II) signaling pathway, through the upregulation of regulators of G-protein-coupled signaling proteins (RGS), specifically RGS4 and RGS5. oup.com Furthermore, this compound can attenuate endothelin-1 (B181129) (ET-1) contraction by increasing RGS5 expression and restoring intracellular redox balance. oup.com
Table 3: Downstream Signaling Pathways Modulated by this compound
| Pathway Category | Specific Modulation by this compound | Key Mechanisms/Effects | Source |
|---|---|---|---|
| Metabolic | Fatty Acid Oxidation, Glucose Metabolism | Increases expression of FA oxidation and TCA cycle genes; improves insulin resistance; reduces hyperglycemia (via GLUT4/PEPCK). researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Inflammatory | Anti-inflammatory effects | Inhibits pro-inflammatory cytokine production (TNFα, IL-1β, IL-6); modulates neutrophil infiltration. wikipedia.orgbiorxiv.orgnih.gov | wikipedia.orgbiorxiv.orgnih.gov |
| Redox Homeostasis/Oxidative Stress | Antioxidant effects | Prevents PTEN oxidation; abolishes ROS generation; promotes thioredoxin expression. nih.govcnu.edu.twresearchgate.net | nih.govcnu.edu.twresearchgate.net |
| Cardiac Myocyte Growth | Anti-hypertrophic effects | Attenuates ERK1/2 and Akt phosphorylation; reduces cellular calcium and hypertrophic signals (calcineurin, NFAT3). nih.govcnu.edu.twresearchgate.net | nih.govcnu.edu.twresearchgate.net |
| Vascular Function | Vasoprotective effects | Reduces blood pressure; improves endothelial dysfunction; upregulates RGS4/5; attenuates ET-1 contraction. oup.com | oup.com |
Improvement of Insulin Resistance
Studies have shown that this compound possesses the ability to improve insulin resistance (IR). In diabetic rat models, this compound attenuated the increased Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) nih.govresearchgate.netnih.gov. This action was observed to be blocked by GSK0660, an inhibitor of PPAR-δ, indicating the PPAR-δ dependent nature of this effect nih.govresearchgate.netnih.gov. Furthermore, the improvement of IR by this compound was characterized using hyperinsulinemic euglycemic clamping in diabetic rats, which confirmed an increase in insulin sensitivity nih.govresearchgate.netnih.gov. This compound also reduced hyperglycemia in type 1 diabetes mellitus (T1DM) rats lacking insulin nih.govresearchgate.netnih.gov. These findings suggest that activation of PPAR-δ by this compound can enhance systemic insulin sensitivity and improve glucose homeostasis in diabetic models nih.govnih.gov.
Table 1: Impact of this compound on Insulin Resistance Markers in Diabetic Rats
| Marker | Effect of this compound Treatment | Reference |
| HOMA-IR | Attenuated | nih.govresearchgate.netnih.gov |
| Insulin Sensitivity | Increased | nih.govresearchgate.netnih.gov |
| Hyperglycemia | Reduced | nih.govresearchgate.netnih.gov |
Modulation of Hepatic Gluconeogenesis (e.g., PEPCK)
This compound influences hepatic gluconeogenesis, a process critical for maintaining blood glucose levels. In type 1-like diabetic rats, treatment with this compound markedly reduced the increased expression of phosphoenolpyruvate carboxykinase (PEPCK) in the liver in a dose-related manner nih.govresearchgate.netnih.gov. PEPCK is a key enzyme involved in hepatic gluconeogenesis, and its elevated expression contributes to increased hepatic glucose output in diabetic states nih.govresearchgate.netnih.govmdpi.com. This reduction in PEPCK protein levels by this compound suggests its capacity to influence hepatic glucose production nih.gov. The hepatic action of this compound is related to its insulinotropic action in animals nih.gov.
Table 2: Effect of this compound on Hepatic PEPCK Expression
| Target | Tissue | Effect of this compound Treatment | Reference |
| PEPCK protein levels | Liver | Markedly reduced | nih.govresearchgate.netnih.gov |
Regulation of Glucose Transporter 4 (GLUT4) Expression
The regulation of Glucose Transporter 4 (GLUT4) expression is another significant aspect of this compound's metabolic influence. In type 1-like diabetic rats, the decreased GLUT4 expression in the soleus muscle was reversed by this compound in a dose-related manner nih.govresearchgate.netnih.gov. GLUT4 is crucial for insulin-mediated glucose uptake into skeletal muscle, a major site for glucose disposal nih.gov. Activation of PPAR-δ, to which this compound binds, has been shown to increase glucose uptake independently of insulin in differentiated C2C12 myotubes and primary human skeletal myotubes diabetesjournals.orgnih.gov. While some studies indicate that mRNA expression of GLUT4 was unaltered in cultured human skeletal muscle cells treated with PPAR-δ agonists diabetesjournals.orgnih.govdiabetesjournals.org, other research suggests that this compound enhances glucose uptake in skeletal muscle tissue, thereby changing the body's metabolism and converting fat into energy without lowering blood sugar levels power-zone.store. Additionally, in microglia, this compound reduced the expression of key enzymes involved in glucose metabolism, including GLUT4, supporting a shift away from glucose utilization in the citric acid cycle and leading to a significant reduction in glucose uptake biorxiv.org.
Table 3: Influence of this compound on GLUT4 Expression and Glucose Uptake
| Target | Tissue/Cell Type | Effect of this compound Treatment | Reference |
| GLUT4 expression | Soleus muscle (rats) | Reversed decrease | nih.govresearchgate.netnih.gov |
| Glucose uptake | C2C12 myotubes | Increased (insulin-independent) | diabetesjournals.orgnih.gov |
| Glucose uptake | Human skeletal myotubes | Increased (insulin-independent) | diabetesjournals.orgnih.gov |
| GLUT4 expression (mRNA) | Human skeletal muscle cells | Unaltered | diabetesjournals.orgnih.govdiabetesjournals.org |
| Glucose uptake | Skeletal muscle tissue | Enhanced | power-zone.store |
| GLUT4 expression | Microglia | Reduced | biorxiv.org |
| Glucose uptake | Microglia | Reduced | biorxiv.org |
Mitochondrial Function and Biogenesis
Impact on Mitochondrial Respiratory Function
The impact of this compound on mitochondrial respiratory function has been investigated, with varying observations depending on the cell type and experimental conditions. In some cell types, Seahorse flux analysis showed that oxygen consumption rate (OCR), an indicator of mitochondrial respiration, was significantly reduced in this compound-treated cells researchgate.net. This reduction in OCR suggests a decrease in mitochondrial oxidative phosphorylation researchgate.net. Similarly, in KGN cells, this compound treatment led to a significant reduction in mitochondrial pathways, as revealed by changes in OCR mdpi.com. In microglia, this compound treatment significantly reduced mitochondrial respiration, primarily due to a decrease in ATP-linked respiration, while the proton leak remained unchanged biorxiv.org. Furthermore, it reduced maximal substrate oxidation capacity biorxiv.org. Conversely, in muscle mitochondria isolated from this compound-treated mice, palmitate-fueled respiration was observed to be approximately 50% higher, while succinate-fueled respiration remained unchanged, indicating a shift towards increased fatty acid metabolism nih.gov. This suggests that this compound can enhance the oxidation of fatty acids and increase mitochondrial density in cells power-zone.store.
Influence on Mitochondrial Dynamics
Mitochondrial dynamics, encompassing fusion and fission, are crucial for maintaining a healthy mitochondrial network and cellular homeostasis crimsonpublishers.comfrontiersin.org. While direct detailed mechanisms of this compound's influence on mitochondrial fusion and fission processes are less extensively documented in the provided search results, its broader impact on mitochondrial health and integrity has been noted. Pharmacological activation of PPAR-δ by this compound has been shown to stimulate mitochondrial biogenesis, prevent mitochondrial and sarcoplasmic reticulum vacuolar degeneration, and improve mitochondrial intracellular distribution in models of heart failure nih.gov. This suggests that this compound contributes to preserving the function and quality of the mitochondrial network nih.gov.
General Anti-Inflammatory Effects
Suppression of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
A key mechanism through which this compound exerts its anti-inflammatory effects is the suppression of pro-inflammatory cytokines. Research indicates that this compound significantly downregulates the expression and reduces the secretion of critical pro-inflammatory mediators such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govguidetopharmacology.orgwikipedia.orgabcam.com. This suppression has been observed in various experimental settings, including:
Spontaneously Hypertensive Rats (SHRs) : this compound significantly downregulated the mRNA expression of IL-1β, IL-6, and TNF-α in aortic homogenates nih.gov.
Hypoxic-Ischemic Injury Models : In rat models of hypoxia-ischemia and PC12 cells subjected to oxygen-glucose deprivation, this compound treatment significantly decreased the expression and secretion of IL-1β, IL-6, and TNF-α wikipedia.orgabcam.com.
Acute Lung Injury Models : this compound has been shown to suppress the expression of IL-6, IL-1β, and TNF-α in lipopolysaccharide-induced pulmonary inflammation and carrageenan-induced pleurisy models guidetopharmacology.org.
Furthermore, this compound has been shown to reduce the expression of other pro-inflammatory and pro-atherogenic genes, such as intercellular adhesion molecule 1 (ICAM-1) and monocyte chemoattractant protein 1 (MCP-1) nih.govwikipedia.org.
Reduction of Oxidative Stress Markers
This compound plays a significant role in mitigating oxidative stress by reducing the levels of reactive oxygen species (ROS) and upregulating antioxidant defenses. Studies have demonstrated that this compound:
Inhibits Superoxide (B77818) Production : It inhibits vascular superoxide production nih.gov.
Decreases Reactive Oxygen Species (ROS) : this compound significantly reduces intracellular ROS production in various cell types, including endothelial cells and cardiac myocytes wikipedia.orgguidetopharmacology.orgnih.gov. In models of systemic lupus erythematosus (SLE), this compound treatment reduced vascular ROS production idrblab.net.
Upregulates Antioxidant Genes : Activation of PPARδ by this compound leads to the upregulation of antioxidant genes, including superoxide dismutase 1 (SOD1), catalase, and thioredoxin wikipedia.orgnih.govwikipedia.org.
Reduces Oxidative Damage Markers : In models of neurodegenerative diseases, this compound and other PPARδ agonists have been shown to reduce the immunoreactivity of oxidative stress markers such as 8-hydroxyguanosine (B14389) (8-OHdG) and 4-hydroxynonenal (B163490) (4-HNE) guidetopharmacology.org.
Modulation of NADPH Oxidase Activity
A crucial aspect of this compound's antioxidant mechanism involves its modulation of NADPH oxidase activity, a major source of reactive oxygen species in the vasculature. Research findings indicate that this compound:
Decreases NADPH Oxidase Activity : It significantly reduces both basal and angiotensin II-stimulated NADPH oxidase activity nih.govwikipedia.orgidrblab.net. This effect has been observed in aortic rings from spontaneously hypertensive rats and in mouse models of lupus nih.govidrblab.net.
Cellular Immune Response Modulation
Beyond its general anti-inflammatory effects, this compound also specifically modulates cellular immune responses, particularly affecting glial cell gene expression and T-cell polarization.
Effects on Microglial and Astroglial Gene Expression
In neurological contexts, this compound has demonstrated an ability to influence the gene expression of microglial and astroglial cells, which are critical players in neuroinflammation. In a rat model of temporal lobe epilepsy (TLE), this compound treatment attenuated several impairments, including:
Reduced Glial Activation Markers : It affected the gene expression of astroglial activation marker Glial Fibrillary Acidic Protein (Gfap) in the dorsal hippocampus and microglial activation marker Allograft Inflammatory Factor 1 (Aif1) in the cortex wikipedia.orgwikipedia.orgnih.gov.
Attenuated Pro-inflammatory Gene Enhancement : this compound injections attenuated the TLE-specific enhancement of Nlrp3 (NOD-like receptor family pyrin domain containing 3) and Il1rn (Interleukin-1 Receptor Antagonist) gene expression in the cortex wikipedia.orgwikipedia.org. These findings suggest that this compound can modulate the activation state and inflammatory gene profile of glial cells, potentially contributing to neuroprotection nih.govuni.lumetabolomicsworkbench.org.
Influence on T-cell Polarization (e.g., Treg cells)
This compound has been shown to influence T-cell biology, particularly promoting the polarization of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammation.
Increased Fatty Acid Oxidation (FAO) : Activation of the PPARβ/δ pathway by this compound increases the fatty acid oxidation potential in both human and mouse T cells mdpi.comwikipedia.orgidrblab.net. This metabolic shift is associated with changes in T-cell function.
Enhanced Treg Polarization : In human primary T cells, this compound significantly favored Treg polarization, leading to an increase in the prevalence of CD25+ FOXP3+ cells wikipedia.orgidrblab.net.
Combined Effects with Exercise : In mouse models, while this compound treatment alone did not significantly increase Treg prevalence in lymph nodes, a significant combined effect was observed when this compound treatment was coupled with exercise training, leading to an increased proportion of Treg cells mdpi.comwikipedia.org. These findings suggest that this compound can modulate T-cell differentiation towards a more regulatory phenotype, contributing to immune response modulation.
Research Findings and Biological Effects of Gw0742
Metabolic Regulation
Research indicates that GW0742 significantly impacts glucose and lipid metabolism. It has been shown to enhance fatty acid oxidation, leading to a shift in the body's fuel preference from glucose to lipids. wikipedia.orgprobes-drugs.org Studies in diabetic rat models have demonstrated that this compound can improve systemic insulin (B600854) resistance and reduce hyperglycemia by activating PPARδ. This improvement is associated with a reversal of decreased glucose transporter 4 (GLUT4) expression and a reduction in increased phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver. This compound has also been observed to attenuate hepatic steatosis, or fatty liver changes, partly through anti-inflammatory mechanisms and by reducing hepatic PGC-1α gene expression. In cardiomyocytes, this compound has been shown to increase lipid metabolism by upregulating genes related to fatty acid oxidation and the citric acid cycle, such as long-chain acyl-CoA dehydrogenase (LCAD), very long-chain acyl-CoA dehydrogenase (VLCAD), acyl-CoA oxidase 1 (ACOX-1), uncoupling protein 3 (UCP-3), and malonyl-CoA decarboxylase (MCD). probes-drugs.org
Cholesterol and Triglyceride Homeostasis
Exercise Mimetic Effects
PPARδ agonists, including this compound, are regarded as "exercise mimetics" due to their ability to induce effects similar to physical exercise. Studies have shown that this compound can increase exercise endurance and promote muscle regeneration. For instance, in mice, this compound enhanced running endurance by 44% and induced an endurance-like oxidative muscle remodeling. It has also been observed to improve insulin sensitivity and reduce inflammation in obese female mice, mimicking immunometabolic effects of exercise. The combination of this compound with exercise training has been shown to significantly improve functional performance and aerobic capacity, suggesting a synergistic effect.
Anti-inflammatory Properties
This compound exhibits marked anti-inflammatory effects, as evidenced by various research findings. wikidata.org It has been demonstrated to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Furthermore, this compound can inhibit adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and E-selectin in human vascular endothelial cells. This anti-inflammatory action is believed to involve the induction of antioxidative genes and the release of nuclear corepressors. In models of neuropathology, this compound has shown neuroprotective effects, attenuating neuroinflammation and influencing the expression of genes involved in epileptogenesis.
Other Observed Effects
Beyond its primary metabolic and anti-inflammatory roles, this compound has demonstrated other effects in research. It has been investigated for its potential as an anti-diabetic drug. Its neuroprotective effects have been observed in models of neurodegenerative disease. Additionally, this compound has shown the ability to repair collapsed alveoli and increase surfactant protein secretion in elastase-induced mouse models of emphysema, suggesting potential therapeutic utility in pulmonary conditions.
Conclusion
GW0742 is a highly selective and potent PPARδ agonist that has been a significant subject of academic research. Its ability to modulate metabolic pathways, mimic aspects of exercise, and exert anti-inflammatory effects highlights the diverse physiological roles of PPARδ. Continued scientific investigation into this compound contributes to a deeper understanding of nuclear receptor biology and holds promise for future therapeutic strategies.
Organ Specific Research on Gw0742 Effects
Hepatic System
Role of PPARα Cross-Activation in Hepatic Effects
While GW0742 is primarily recognized as a PPARδ agonist, its effects on the liver can also be significantly mediated by its cross-activation of peroxisome proliferator-activated receptor alpha (PPARα), particularly at higher concentrations. oup.comnih.gov Studies in wild-type mice revealed that the development of hepatomegaly (liver enlargement) and hepatic peroxisome proliferation following this compound administration was predominantly driven by PPARα cross-activation, with PPARδ agonism contributing to a lesser extent. oup.comnih.gov
This observation is consistent with the known effects of PPARα activation in rodents, which is associated with peroxisome proliferation and hepatomegaly. oup.com Further evidence supporting the role of PPARα cross-activation comes from studies involving PPARα null mice, which exhibited minimal to no evidence of hepatic peroxisome proliferation when treated with this compound, underscoring the critical involvement of PPARα in these hepatic responses. oup.comnih.gov
Renal System
This compound has demonstrated diverse effects on the renal system, ranging from protective actions in certain disease states to potential impacts on kidney size. In diabetic mice, this compound treatment provided protection against kidney complications induced by diabetes. genemedics.com The compound has also shown promise in mitigating kidney inflammation by modulating immune responses and reducing oxidative stress. genemedics.com
Kidney Protection in Lupus Murine Models
A notable area of research involves the protective effects of this compound on the kidneys in murine models of lupus. In female NZBWF1 (lupus) mice, a five-week treatment with this compound significantly attenuated lupus disease activity. This included a reduction in renal injury, characterized by improved renal morphological lesions and decreased albuminuria. nih.govahajournals.orgresearchgate.netahajournals.orgresearchgate.netahajournals.org These beneficial renal outcomes were linked to a reduction in plasma anti-double-stranded DNA autoantibodies, as well as broader anti-inflammatory and antioxidant effects observed in target tissues. nih.govahajournals.orgresearchgate.net The protective actions of this compound in these models were shown to be mediated by PPARβ/δ activation, as these effects were abolished by concurrent administration of the PPARβ/δ antagonist GSK0660. nih.govahajournals.orgresearchgate.netresearchgate.net
Renal Hypertrophy
Regarding renal hypertrophy, this compound treatment has been observed to reduce kidney hypertrophy in lupus mice. nih.govahajournals.orgresearchgate.netahajournals.org However, in a study investigating endothelin-dependent hypertension in spontaneously hypertensive rats (SHR), while a higher dose of this compound (20 mg/kg) significantly reduced cardiac hypertrophy, it did not alter kidney weight relative to body weight in that specific context. oup.com This indicates that the effect of this compound on renal hypertrophy may be dependent on the underlying pathological condition.
Skeletal Muscle System
This compound exerts various effects on the skeletal muscle system, influencing its metabolic profile and regenerative capacity. The compound has been shown to induce an endurance-like oxidative muscle remodeling. genemedics.com Furthermore, studies indicate that this compound can promote muscle regeneration and enhance exercise endurance. genemedics.com In obese female mice, this compound treatment led to an increase in endurance capacity, which was associated with a decrease in skeletal muscle inflammation. genemedics.com
However, similar to its hepatic effects, studies in wild-type mice have shown that this compound can induce skeletal myopathy, and this effect was predominantly mediated by the cross-activation of PPARα. oup.comnih.gov
Muscle Glucose Uptake and Fatty Acid Oxidation
Activation of PPARδ in skeletal muscle leads to an increased expression of genes that regulate fatty acid metabolism and mitochondrial oxidative phosphorylation, including carnitine palmitoyltransferase-1 (CPT-1) and uncoupling proteins. thieme-connect.com Specifically, this compound treatment has been found to increase skeletal muscle CPT-1 expression. scispace.com Moreover, this compound has been demonstrated to enhance lipid metabolism through an increase in various enzymes such as long-chain acyl-CoA dehydrogenase (LCAD), very long-chain acyl-CoA dehydrogenase (VLCAD), acyl-CoA oxidase 1 (ACOX-1), pyruvate (B1213749) dehydrogenase kinase 4 (PDK-4), uncoupling protein 3 (UCP-3), and malonyl-CoA decarboxylase (MCD), collectively leading to enhanced β-oxidation and the TCA cycle. thieme-connect.com
Gw0742 in Disease Models and Therapeutic Potential
Metabolic Disorders (beyond direct metabolic effects)
The peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW0742, has demonstrated potential in addressing metabolic disorders beyond its direct effects on lipid and glucose metabolism. Research indicates its utility in mitigating complications associated with metabolic syndrome, such as non-alcoholic fatty liver disease and diabetic complications. genemedics.com In animal models of diet-induced obesity, chronic administration of this compound has been shown to prevent weight gain, the enlargement of organs, and the accumulation of fat. nih.gov
Studies in rats with insulin (B600854) resistance induced by a fructose-rich diet have shown that this compound can improve insulin sensitivity. dovepress.com This improvement was observed through the hyperinsulinemic-euglycemic clamp technique, a gold-standard method for assessing insulin sensitivity. dovepress.comresearchgate.net Furthermore, this compound was found to reduce high blood sugar in type 1 diabetic rat models, which lack insulin, suggesting a direct effect on glucose regulation. dovepress.comresearchgate.net The mechanism for this appears to involve the regulation of key proteins in glucose metabolism; this compound reversed the decrease in Glucose Transporter 4 (GLUT4) in skeletal muscle and reduced the increased levels of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) in the liver. dovepress.comresearchgate.net
In the context of obesity, this compound treatment in obese female mice on a high-fat diet, combined with a switch to a normal diet, improved diet-induced weight loss, reduced visceral fat mass, and enhanced insulin sensitivity. nih.gov These effects are linked to an increase in the oxidative capacity of skeletal muscle and a decrease in inflammation within visceral adipose tissue and skeletal muscle. nih.govjaycampbell.com
Below is a summary of key findings regarding this compound in metabolic disorder models:
| Model | Key Findings | Reference |
| Diet-Induced Obese Mice | Prevented weight gain, organ hypertrophy, and fat accumulation. Improved insulin sensitivity and lipid profile. | nih.gov |
| Fructose-Fed Diabetic Rats | Attenuated increased HOMA-IR, indicating improved insulin resistance. This action was blocked by a PPAR-δ antagonist. | dovepress.comresearchgate.net |
| Type 1 Diabetic Rats | Reduced hyperglycemia in a dose-dependent manner, an effect also reversed by a PPAR-δ antagonist. | dovepress.comresearchgate.net |
| Obese Female Mice | Improved diet-induced weight loss, reduced visceral fat, and enhanced insulin sensitivity when combined with a normal diet. | nih.gov |
Cardiovascular Diseases
This compound has been investigated for its potential therapeutic benefits in a range of cardiovascular diseases, with research highlighting its positive effects on atherosclerosis, hypertension, and pulmonary hypertension. genemedics.com
Atherosclerosis
Atherosclerosis, characterized by the buildup of plaques in arteries, is a primary target of this compound research. In low-density lipoprotein receptor (LDLR)-/- mice, a common model for atherosclerosis research, treatment with this compound significantly reduced the atherosclerotic lesion burden without altering total plasma cholesterol levels. bioworld.comnih.gov The anti-atherogenic activity of this compound is attributed to its anti-inflammatory properties. ahajournals.org
Specifically, this compound treatment has been shown to decrease the expression of key inflammatory markers in the aorta and adipose tissue of these mice, including monocyte chemoattractant protein 1 (MCP-1), intracellular adhesion molecule 1 (ICAM-1), and tumor necrosis factor-alpha (TNF-alpha). bioworld.comnih.gov These changes at the gene expression level were also reflected in the reduced plasma levels of MCP-1. nih.gov Furthermore, in diet-induced obese mice, this compound has been shown to prevent early signs of atherosclerosis, such as endothelial dysfunction and the pro-oxidant and pro-inflammatory state in the vasculature. nih.govresearchgate.net However, some studies have produced divergent results, with one study noting that this compound did not affect the total lesion area after 14 weeks of treatment in fat- and cholesterol-supplemented Ldlr−/− mice. nih.gov Another study found a reduction in lesion size only with a more aggressive dosing regimen. nih.gov
The table below summarizes the effects of this compound in atherosclerosis models:
| Model | Effect on Atherosclerotic Lesions | Effect on Inflammatory Markers | Reference |
| LDLR-/- Mice | Decreased lesion area by up to 50%. | Reduced expression of MCP-1, ICAM-1, and TNF-alpha in the aorta. Decreased plasma levels of MCP-1. | bioworld.comnih.gov |
| Diet-Induced Obese Mice | Prevented early manifestations of atherosclerosis. | Reduced vascular pro-oxidant and pro-inflammatory status. | nih.govresearchgate.net |
| ApoE-/- Mice | Studies with the less characterized this compound have shown divergent results on lesion progression. | Down-regulates inflammatory mediators including IL-1β and MCP-1. | nih.gov |
Hypertension
The potential of this compound to lower blood pressure has been explored in various animal models of hypertension. genemedics.com In spontaneously hypertensive rats (SHRs), chronic treatment with this compound induced a progressive reduction in systolic blood pressure and heart rate. ahajournals.org This was accompanied by a reduction in mesenteric arterial remodeling and the increased aortic vasoconstriction to angiotensin II, which are characteristic features of this hypertensive model. ahajournals.org
This compound also improved endothelial dysfunction in SHRs by enhancing the vasodilator response to acetylcholine. ahajournals.org This improvement is linked to increased nitric oxide (NO) bioactivity, resulting from an upregulation of endothelial NO synthase (eNOS) expression and a downregulation of its negative regulator, caveolin 1. ahajournals.org Additionally, this compound inhibited vascular superoxide (B77818) production and reduced the expression of proinflammatory genes like interleukin 1β, interleukin 6, and intercellular adhesion molecule 1. ahajournals.org
In a model of endothelin-dependent hypertension, this compound prevented the development of high blood pressure in a dose-dependent manner. oup.com It also reduced cardiac and renal hypertrophy and improved endothelial dysfunction at higher doses. oup.com Furthermore, in a diet-induced obesity model, this compound prevented hypertension and the associated vascular inflammation and oxidative stress. nih.govresearchgate.net
Key findings on the effects of this compound in hypertension models are presented below:
| Model | Effect on Blood Pressure | Vascular Effects | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Progressive reduction in systolic blood pressure and heart rate. | Reduced mesenteric arterial remodeling and aortic vasoconstriction. Improved endothelial function. | ahajournals.org |
| Endothelin-Dependent Hypertensive Rats | Prevented the development of hypertension in a dose-dependent manner. | Reduced cardiac and renal hypertrophy. Improved endothelial dysfunction. | oup.com |
| Diet-Induced Obese Mice | Prevented hypertension. | Prevented vascular inflammatory and oxidative status, and endothelial dysfunction. | nih.govresearchgate.net |
Pulmonary Hypertension
Pulmonary hypertension is a condition characterized by high blood pressure in the arteries of the lungs, leading to right heart hypertrophy and failure. mdpi.comyoutube.com this compound has shown therapeutic potential in preclinical models of this disease. genemedics.com In a rat model of hypoxia-induced pulmonary hypertension, daily oral administration of this compound for three weeks significantly reduced the associated right heart hypertrophy and right ventricular systolic pressure. nih.govnih.gov
Interestingly, while this compound induced vasorelaxation in pulmonary vessels, it did not affect the vascular remodeling induced by hypoxia in this model. nih.govnih.gov This suggests a direct protective effect on the heart muscle itself. nih.gov In a mouse model where right heart hypertrophy and failure were induced by pulmonary artery banding, this compound reduced or prevented these effects, including a decrease in fibrosis and an increase in vascularization within the right ventricle. nih.gov Transcriptomic analysis revealed that this compound altered a number of genes in the heart, with Angiopoietin-like 4 (Angptl4) being the most significantly increased, suggesting a potential molecular mechanism for its cardioprotective effects. nih.gov Studies on human pulmonary arteries have also shown that this compound induces vasodilatation. herts.ac.uk
The following table summarizes the research findings on this compound in pulmonary hypertension:
| Model | Effect on Right Heart | Effect on Pulmonary Vasculature | Reference |
| Hypoxia-Induced Pulmonary Hypertensive Rats | Significantly reduced right heart hypertrophy and right ventricular systolic pressure. | Induced vasorelaxation but had no effect on vascular remodeling. | nih.govnih.gov |
| Pulmonary Artery Banding in Mice | Reduced or prevented right heart hypertrophy, failure, and fibrosis. Increased vascularization. | Not the primary focus of the study, which aimed to investigate direct cardiac effects. | nih.gov |
| Human Pulmonary Artery In Vitro | Induced vasodilatation. | N/A | herts.ac.uk |
Neurodegenerative and Neurological Conditions
This compound has demonstrated neuroprotective properties in various preclinical models of neurodegenerative and neurological conditions. genemedics.com Its potential benefits are often linked to its anti-inflammatory effects and its ability to modulate cellular metabolism and reduce oxidative stress. genemedics.com
In a mouse model of Alzheimer's disease (the APP/PS1 mouse), oral administration of this compound was found to reverse memory deficits in a fear conditioning test. nih.govnih.govimmune-system-research.com This was associated with an increased expression of Carnitine Palmitoyltransferase 1a (Cpt1a), a key enzyme in fatty acid oxidation. nih.govnih.govimmune-system-research.com this compound also prevented the impairment of long-term potentiation (a cellular mechanism underlying learning and memory) induced by amyloid-beta. nih.govnih.gov In another Alzheimer's model (5XFAD mice), this compound treatment reduced the parenchymal amyloid-beta load and the levels of pro-inflammatory mediators. alzdiscovery.org
In a rodent model of Parkinson's disease, injections of this compound exerted neuroprotective effects and prevented cognitive impairment. genemedics.com Specifically, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's, intra-striatal infusion of this compound reduced the loss of dopaminergic neurons. nih.gov In vitro studies showed that while this compound alone did not affect MPP+ toxicity (the active metabolite of MPTP), it could reverse the increased detrimental effects caused by a PPARδ antagonist. nih.gov
Furthermore, this compound has shown promise in models of other neurological conditions. In rats, it was shown to treat cognitive impairment resulting from insulin resistance and inflammation caused by high sugar intake, as well as preventing cognitive impairment induced by type 1 diabetes. genemedics.com In a rat model of temporal lobe epilepsy, this compound suppressed behavioral hyperactivity and attenuated the increase in markers of astro- and microglial activation. researchgate.netnih.gov
A summary of the effects of this compound in models of neurological conditions is provided below:
| Disease Model | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1 Mice) | Reversed memory deficits. Increased expression of Cpt1a. Prevented amyloid-beta-induced impairment of long-term potentiation. | nih.govnih.govimmune-system-research.com |
| Alzheimer's Disease (5XFAD Mice) | Reduced amyloid-beta load and pro-inflammatory mediators. | alzdiscovery.org |
| Parkinson's Disease (MPTP Mice) | Reduced the loss of dopaminergic neurons. | nih.gov |
| Insulin Resistance-Induced Cognitive Impairment (Rats) | Treated cognitive impairment. | genemedics.com |
| Temporal Lobe Epilepsy (Rats) | Suppressed behavioral hyperactivity. Attenuated glial activation markers. | researchgate.netnih.gov |
Inflammatory and Immune-Mediated Diseases
The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential across a wide range of disease models. genemedics.com By activating PPARδ, this compound can modulate immune responses, reduce the production of pro-inflammatory cytokines, and decrease oxidative stress. genemedics.com
In a mouse model of gut ischemia/reperfusion injury, administration of this compound significantly reduced histological gut injury, myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. nih.gov It also decreased the expression of adhesion molecules (ICAM-1, P-selectin), nitrotyrosine formation (a marker of oxidative stress), and the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammation. nih.gov
Research in a mouse model of bleomycin-induced lung injury demonstrated that this compound reduced lung injury and inflammation. immune-system-research.com It significantly inhibited TNF-α and IL-1β levels and reduced the levels of NF-κB p65 in the lung, while also decreasing the expression of inducible nitric oxide synthase (iNOS). immune-system-research.com In models of zymosan-induced nonseptic shock, this compound was shown to attenuate the degree of shock and reduce neutrophil infiltration. researchgate.net
Furthermore, this compound has been shown to have dose-dependent effects on systemic inflammation. researchgate.net In the context of septic shock in atherosclerotic swine, however, the beneficial effects of this compound were limited, which was attributed to a markedly reduced tissue expression of the PPAR-β/δ receptor in these animals. nih.gov
The table below details some of the key findings regarding this compound in inflammatory and immune-mediated disease models:
| Disease Model | Key Anti-inflammatory Effects | Reference |
| Gut Ischemia/Reperfusion (Mice) | Reduced gut injury, MPO activity, pro-inflammatory cytokines (TNF-alpha, IL-1beta), adhesion molecules, and NF-κB expression. | nih.gov |
| Bleomycin-Induced Lung Injury (Mice) | Reduced lung injury and inflammation. Inhibited TNF-α, IL-1β, and NF-κB p65 levels in the lung. | immune-system-research.com |
| Zymosan-Induced Nonseptic Shock (Mice) | Attenuated the degree of shock and reduced neutrophil infiltration. | researchgate.net |
| Septic Shock (Atherosclerotic Swine) | No significant beneficial effect, potentially due to reduced PPAR-β/δ receptor expression. | nih.gov |
Cancer Research and Tumorigenesis
The synthetic peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, this compound, has been a subject of extensive investigation in cancer research, revealing a complex and often contradictory role in tumorigenesis. Its effects appear to be highly dependent on the experimental context, such as the model system (in vitro cell culture versus in vivo animal models) and the specific cancer type being studied.
Impact on Tumor Angiogenesis and Metastasis
A key factor contributing to the increased tumor growth observed in vivo is the profound effect of this compound on angiogenesis—the formation of new blood vessels. nih.govreddit.com PPARβ/δ is highly expressed in endothelial cells, the cells that line blood vessels, and its activation is predominantly pro-angiogenic. nih.gov In vivo studies have shown that tumors from animals treated with this compound exhibit significantly higher vessel densities. mdpi.comnih.gov For example, in the LLC1 tumor model, vessel density more than doubled in the this compound-treated group compared to controls. mdpi.com This enhanced vascularization is believed to "feed" the tumor, providing the necessary oxygen and nutrients to support its accelerated growth and overriding any direct anti-proliferative effects of the compound on cancer cells. mdpi.comreddit.com
The pro-angiogenic activity of this compound is also linked to an increase in metastasis, the spread of cancer to distant organs. nih.gov Animals with LLC1 tumors treated with this compound not only had larger primary tumors but also formed more metastases in the lungs and liver compared to the control group. nih.govresearchgate.net Research has identified several new PPARβ/δ-dependent molecules involved in this process, including platelet-derived growth factor receptor beta (Pdgfrb), platelet-derived growth factor subunit B (Pdgfb), and the tyrosine kinase KIT (c-Kit). nih.gov
However, there is some conflicting evidence. At least one study using various human cancer cell lines in vitro and mouse models in vivo found that this compound did not cause an increase in the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. oup.com This suggests that the mechanisms behind this compound-induced angiogenesis may be complex and potentially independent of VEGF in some contexts.
Role in Ovarian and Colon Cancer Cell Viability
The effect of this compound on cancer cell viability varies significantly depending on the cancer type.
In the context of ovarian cancer , particularly rare granulosa cell tumors (GCTs), this compound has shown therapeutic potential. mdpi.comnih.gov Studies on GCT cell lines, such as KGN and COV434, demonstrated that this compound can reduce cell viability and metabolic activity. mdpi.comnih.govnih.gov Specifically, this compound was found to decrease the ATP production rate from both mitochondrial respiration and glycolysis in KGN cells. mdpi.comresearchgate.net This suggests that this compound could be a novel adjuvant therapy for GCTs. mdpi.comnih.gov The mechanism may involve the regulation of thyroid hormone receptors, as this compound was also observed to upregulate the expression of thyroid hormone receptor beta (TRβ) in GCT cells. mdpi.com
The role of this compound in colon cancer is more ambiguous, with different studies reporting conflicting results. researchgate.net Some research indicates an anti-cancer effect, where this compound inhibited the growth of colon cancer cells like HCT116. researchgate.netresearchgate.net The activation of PPARβ/δ by this compound was confirmed in multiple human colon cancer cell lines (HT29, DLD1, and RKO), supporting an anti-proliferative role. researchgate.net However, other investigations found that neither this compound nor another PPARβ/δ ligand, GW501516, increased cell growth in colon cancer cell lines, suggesting a neutral effect in those models. oup.com These discrepancies may arise from differences in experimental conditions or the specific genetic backgrounds of the cell lines used. researchgate.net
| Cancer Type | Cell Line(s) | Observed Effect of this compound | Reference |
|---|---|---|---|
| Ovarian (Granulosa Cell Tumor) | KGN, COV434 | Reduced Viability and Metabolic Activity | mdpi.comnih.govnih.gov |
| Colon Cancer | HCT116, HT29, DLD1, RKO | Inhibited Growth / Anti-cancer Effect | researchgate.netresearchgate.netresearchgate.net |
| Colon Cancer | HCT116, HT29, LS-174T | No Increase in Cell Growth | oup.com |
Advanced Research Methodologies and Translational Considerations
In Vitro Models in GW0742 Research
In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of this compound. These systems are instrumental in dissecting signaling pathways and identifying target genes.
Cell Culture Systems
A diverse range of cell culture systems has been employed to study the effects of this compound on specific cell types implicated in various diseases.
Cardiomyocytes: In primary cultured cardiomyocytes from neonatal rats, this compound treatment has been shown to increase the expression of PPARδ. This activation leads to an upregulation of genes related to fatty acid oxidation and the citric acid cycle, suggesting a role for this compound in enhancing lipid metabolism in the heart. nih.govnih.gov These effects were blocked by the PPARδ antagonist GSK0660 and by siRNA targeting PPARδ, confirming the specificity of the mechanism. nih.govnih.gov
Endothelial Cells: Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that the PPARδ agonist this compound can increase cell proliferation and upregulate the expression of angiogenic genes. researchgate.net
Neuronal Cells: Research on primary cultures of rat cerebellar granule neurons has revealed complex, time-dependent effects of this compound. researchgate.net While prolonged exposure (48 hours) induced apoptosis, shorter-term treatment demonstrated neuroprotective properties against low-potassium-induced cell death. researchgate.net In cortical neuron primary cultures, this compound was found to promote early neuronal maturation, an effect that was counteracted by a specific PPARβ/δ antagonist. bohrium.comnih.gov
Cancer Cell Lines: The in vitro effects of this compound on cancer cells have also been investigated. In LLC1 Lewis lung cancer cells, treatment with this compound was found to decrease cell proliferation. researchgate.net
Reporter Gene Assays for PPAR Transactivation
To confirm that this compound directly activates PPARδ and to quantify its potency and selectivity, reporter gene assays are commonly used. These assays typically involve transfecting cells with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene, such as luciferase. biorxiv.org Upon activation by a ligand like this compound, the PPARδ receptor binds to the PPRE and drives the expression of the reporter gene, leading to a measurable signal.
Studies have utilized such assays to determine the EC50 values of this compound for different PPAR isoforms, confirming its high selectivity for PPARδ. For instance, one study reported EC50 values of 1.3 µM for PPARα, 2.8 µM for PPARγ, and 0.0037 µM for PPARδ, highlighting its potent and selective agonism for PPARδ. nih.gov
Metabolic Flux Analysis (e.g., Seahorse XFp Analyzer)
Metabolic flux analyzers, such as the Seahorse XFp Analyzer, are powerful tools for assessing real-time changes in cellular metabolism. mdpi.commdpi.com This technology measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. nih.govnih.gov While specific studies detailing the direct use of the Seahorse XFp Analyzer to evaluate the metabolic effects of this compound are not prevalent in the reviewed literature, this methodology is highly relevant for investigating the compound's known effects on metabolic pathways. Given that this compound is a potent PPARδ agonist known to enhance fatty acid oxidation, Seahorse analysis would be an ideal platform to directly measure the impact of this compound on the metabolic profile of various cell types, including cardiomyocytes and cancer cells. nih.govnih.govresearchgate.net
In Vivo Models in this compound Research
In vivo models are indispensable for understanding the physiological and pathological effects of this compound in a whole-organism context. These models allow for the assessment of the compound's therapeutic efficacy in clinically relevant disease states.
Genetically Modified Animal Models
The use of genetically modified animals, particularly those with targeted deletions of PPAR isoforms, has been crucial in confirming the on-target effects of this compound.
PPARβ/δ null mice: Research utilizing PPARβ/δ-deficient mice has been instrumental in demonstrating the specific role of this receptor in mediating the effects of this compound. For example, studies have shown that PPARδ-null mice exhibit cognitive impairment and increased neuroinflammation, highlighting the receptor's importance in central nervous system function. scienceopen.com The protective effects of PPARδ agonists against AD-like pathologies are thought to be mediated through their anti-inflammatory actions. scienceopen.com Furthermore, experiments on vascular tissue from genetically modified mice have shown that the vasodilatory effects of this compound are independent of the PPARβ/δ receptor, suggesting off-target mechanisms in this specific context. nih.gov
Disease-Induced Animal Models
A wide array of disease-induced animal models has been used to investigate the therapeutic potential of this compound across different pathological conditions.
| Animal Model | Disease/Condition Modelled | Key Findings with this compound |
| MPTP-induced | Parkinson's Disease | Intra-striatal infusion of this compound reduced the loss of dopaminergic neurons in the substantia nigra pars compacta. mdpi.com |
| DOCA-salt | Hypertension | No specific studies investigating the effects of this compound in the DOCA-salt model of hypertension were identified in the reviewed literature. This model is characterized by low renin and is used to study salt-sensitive hypertension. biorxiv.orgnih.govmdpi.com |
| Hypoxia-induced | Pulmonary Hypertension | Daily oral administration of this compound significantly reduced right heart hypertrophy and right ventricular systolic pressure in a rat model. bohrium.comnih.gov |
| Lithium-pilocarpine | Temporal Lobe Epilepsy | Treatment with this compound attenuated some of the behavioral impairments and modulated the gene expression of astroglial and microglial activation markers in the hippocampus and cortex. researchgate.net |
| Carrageenan-induced | Inflammation (Pleurisy and Paw Edema) | Administration of this compound reduced fluid accumulation, neutrophil infiltration, and the production of pro-inflammatory cytokines in a mouse model of carrageenan-induced pleurisy. nih.gov |
These in vivo studies provide compelling evidence for the therapeutic potential of this compound in a range of diseases, from neurodegenerative disorders to cardiovascular conditions and inflammatory states. The use of these models is critical for the preclinical evaluation of this compound and for informing its potential translation to human clinical trials.
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Pharmacodynamic studies in animal models have primarily focused on the metabolic effects of this compound. In diabetic rat models, this compound has demonstrated the ability to improve glucose homeostasis. nih.govnih.gov The compound attenuates increased homeostasis model assessment-insulin resistance (HOMA-IR) in rats with diet-induced diabetes. nih.govresearchgate.net This improvement in insulin (B600854) resistance was further characterized using hyperinsulinemic euglycemic clamping techniques, which showed an increase in insulin sensitivity following this compound administration. nih.govnih.gov Furthermore, this compound was observed to reduce hyperglycemia in type-1 diabetic rat models that lack insulin, suggesting an insulinotropic action. nih.govresearchgate.net
The mechanism for these pharmacodynamic effects involves the modulation of key proteins involved in glucose metabolism. Western blot analyses have shown that this compound reverses the decrease in glucose transporter 4 (GLUT4) expression in skeletal muscle. nih.govresearchgate.net Simultaneously, it markedly reduces the increased expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver. nih.govresearchgate.net These actions are mediated through the activation of PPAR-δ, as the effects on HOMA-IR were blocked by the PPAR-δ inhibitor, GSK0660. nih.govresearchgate.net
While detailed pharmacokinetic parameters in animal models are not extensively documented in the reviewed literature, the route of administration appears to influence its effectiveness, highlighting the importance of pharmacokinetic considerations. nih.gov Human metabolism studies, conducted for anti-doping purposes, have identified that a primary metabolic pathway for this compound is the oxidation of its acyclic divalent sulfur to form sulfoxide (B87167) and, subsequently, sulfone metabolites. nih.govdshs-koeln.de
The table below summarizes key pharmacodynamic findings for this compound in animal models.
| Parameter | Animal Model | Finding | Source(s) |
| Insulin Resistance | Diabetic Rats | Attenuated the increase in HOMA-IR. | nih.gov, researchgate.net |
| Insulin Sensitivity | Diabetic Rats | Increased insulin sensitivity, confirmed by hyperinsulinemic euglycemic clamping. | nih.gov, nih.gov |
| Hyperglycemia | Type-1 Diabetic Rats | Reduced plasma glucose levels. | nih.gov, researchgate.net |
| Protein Expression | Diabetic Rats | Reversed the decrease in GLUT4 in skeletal muscle. | nih.gov, researchgate.net |
| Protein Expression | Diabetic Rats | Markedly reduced the increased PEPCK in the liver. | nih.gov, researchgate.net |
Omics Approaches
Gene Expression Profiling (e.g., RNA sequencing, RT-qPCR)
Gene expression profiling has been utilized to elucidate the molecular mechanisms of this compound's effects, particularly in the context of cardiovascular disease. In a mouse model of right heart hypertrophy induced by pulmonary artery banding (PAB), transcriptomic analysis of right heart tissue revealed significant gene expression changes in response to this compound treatment. nih.gov In the PAB mice, this compound administration resulted in 70 significantly altered genes. nih.gov Among these, Angiopoietin-like 4 (Angptl4) was identified as the top-ranked gene, with a greater than three-fold increase in expression compared to vehicle-treated animals. nih.gov Even in healthy, sham-operated animals, this compound induced significant changes in 59 genes in the right heart tissue, with 36 genes being upregulated and 23 downregulated. nih.gov
In a different context, studies on human astrocytes derived from induced pluripotent stem cells of Alzheimer's disease patients showed that this compound treatment enhanced the expression of CPT1A. nih.gov CPT1A encodes for carnitine palmitoyltransferase 1A, a rate-limiting enzyme essential for fatty acid oxidation. nih.gov
The table below presents a selection of genes significantly modulated by this compound as identified in preclinical research.
| Gene | Model System | Direction of Change | Source(s) |
| Angptl4 | Mouse Right Heart Tissue (PAB model) | Increased (>3-fold) | nih.gov |
| CPT1A | Human iPSC-derived Astrocytes | Enhanced Expression | nih.gov |
Proteomics and Metabolomics in Response to this compound
Proteomic investigations, primarily through methods like Western blotting, have identified specific protein-level alterations in response to this compound. In diabetic rat models, treatment with this compound was shown to reverse the decreased protein expression of GLUT4 in soleus muscle. nih.govresearchgate.net In the same models, this compound also attenuated the heightened expression of the hepatic enzyme PEPCK. nih.govdovepress.com These targeted protein analyses confirm that this compound's pharmacodynamic effects are mediated by changes in the abundance of critical metabolic proteins.
Metabolomic studies have focused on identifying the biotransformation products of this compound. In vitro simulations and analysis of human urine samples have demonstrated that the primary metabolic pathway involves oxidation. nih.govdshs-koeln.de This process converts this compound first into its sulfoxide metabolite and then further into a more stable sulfone metabolite. nih.govdshs-koeln.de The abundance of this compound and its metabolites in urine was found to be approximately ten times lower than that of a similar compound, GW1516. nih.gov
Translational Outlook and Future Directions for this compound Research
Challenges in Translating Preclinical Findings to Clinical Applications
The translation of promising preclinical findings for compounds like this compound into viable clinical applications is fraught with challenges. A significant hurdle is the inherent limitation of animal models, which may not fully recapitulate the complexity of human diseases and metabolism. nih.govnih.gov The successful translation rate for preclinical discoveries to approved therapies is estimated to be low, often cited as 5-10%, underscoring the difficulty of this process. nih.gov
A further confounding factor is the frequent lack of consideration for clinical pharmacokinetics in the design of preclinical experiments. ecancer.org Results are often reported from studies using concentrations or administration routes that are not relevant or achievable in humans, which can create a disconnect between preclinical efficacy and clinical potential. nih.govecancer.org Standard allometric scaling using body weight does not always accurately predict drug clearance in humans, necessitating a deeper understanding of the complex pharmacology and interactions within preclinical models. nih.gov Overcoming these obstacles requires the development of more predictive preclinical models and a rigorous integration of pharmacokinetic and pharmacodynamic principles early in the research pipeline. nih.govecancer.org
Identification of Biomarkers for this compound Efficacy and Safety
The identification of reliable biomarkers is crucial for the future development of this compound, providing measures of both biological activity and exposure. For monitoring exposure, metabolomic studies have proven highly effective. The sulfone metabolite of this compound has been identified as the optimal biomarker for its detection in urine. nih.govdshs-koeln.de Using liquid chromatography-mass spectrometry (LC-MS/MS), this metabolite can be detected for up to 20 days after a single administration, making it a robust marker for monitoring the compound's use. nih.govdshs-koeln.de
For pharmacodynamic efficacy, several potential biomarkers have emerged from preclinical studies. In the context of metabolic disease, markers such as HOMA-IR, plasma glucose, and insulin levels have been used to quantify the therapeutic effects of this compound in animal models. nih.govnih.gov At the molecular level, changes in the expression of specific genes and proteins could serve as valuable pharmacodynamic biomarkers. For instance, the upregulation of the Angptl4 gene in cardiac tissue was the most significant genomic change observed in response to this compound in a cardiac disease model, suggesting it could be a potent biomarker of the drug's activity in the heart. nih.gov
Combination Therapies Involving this compound
The therapeutic potential of this compound may be enhanced when used in combination with other pharmacological agents or interventions. Research into these combination therapies has explored synergistic or additive effects across a range of preclinical models, particularly in the contexts of metabolic disease, cardiovascular conditions, and performance enhancement.
One notable area of investigation involves the co-administration of this compound with 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an AMP-activated protein kinase (AMPK) activator. A study in trained mice demonstrated that while AICAR treatment alone potentiated endurance, the combination of AICAR and this compound further augmented this effect, significantly increasing all running parameters. jaycampbell.com This combination led to a substantial increase in running time, highlighting a synergistic interaction that enhances metabolic efficiency and endurance capacity beyond what is achievable with either compound alone. jaycampbell.com The underlying mechanism involves transcriptional changes in muscle and liver, leading to increased availability of energy substrates and a shift from carbohydrate to fat metabolism. jaycampbell.com
Another significant area of research is the combination of this compound with exercise. In a study on diet-induced obese female mice, an eight-week program combining this compound treatment with exercise training resulted in improved immunometabolic outcomes. nih.gov This combination led to a decrease in visceral adipose tissue mass and skeletal muscle inflammation. jaycampbell.comnih.gov Furthermore, it increased skeletal muscle oxidative capacities and insulin sensitivity. nih.gov The study also observed a potentiating effect on the percentage of anti-inflammatory Foxp3+ T cells. nih.gov Interestingly, while both exercise and this compound independently influenced metabolic pathways, their combination produced complementary effects. nih.gov For instance, this compound increased PPARβ/δ activity, whereas exercise improved AMPK regulatory capacity. nih.gov
In the context of cardiovascular disease, specifically pulmonary hypertension, this compound has been investigated as a potential co-treatment. Research suggests that this compound could be an effective adjunct to existing therapies such as phosphodiesterase type V inhibitors (e.g., sildenafil) and endothelin-1 (B181129) (ET-1) receptor antagonists (e.g., bosentan). nih.gov this compound induces vasodilation through mechanisms independent of the pathways targeted by these drugs. nih.gov In a rat model of hypoxia-induced pulmonary hypertension, this compound was shown to reduce right heart hypertrophy. nih.govbrighton.ac.uk These findings indicate that this compound could complement current vasodilator treatments by providing direct protective effects on the heart. nih.gov
The following tables summarize the key findings from studies on combination therapies involving this compound.
| Combination | Model | Key Findings | Reference |
|---|---|---|---|
| This compound + AICAR | Trained Balb/c Mice | Further potentiated endurance and significantly increased all running parameters compared to either treatment alone. Increase in running time was 138-179% relative to exercised group and 355% relative to non-exercised group. | jaycampbell.com |
| Combination | Model | Key Findings | Reference |
|---|---|---|---|
| This compound + Exercise | Diet-Induced Obese Female Mice | Decreased visceral adipose tissue mass and skeletal muscle inflammation. Increased skeletal muscle oxidative capacities and insulin sensitivity. Potentiated the percentage of anti-inflammatory Foxp3+ T cells. | jaycampbell.comnih.gov |
| Combination | Model | Key Findings | Reference |
|---|---|---|---|
| This compound + Vasodilators (e.g., sildenafil, bosentan) | Rat Model of Hypoxia-Induced Pulmonary Hypertension | Suggested as an effective co-treatment. This compound induces vasodilation via independent pathways and reduces right heart hypertrophy. | nih.govnih.govbrighton.ac.uk |
Q & A
Q. What is the molecular mechanism of GW0742 in activating PPARδ, and how does its selectivity compare to other PPAR isoforms?
this compound is a potent and selective PPARδ agonist with an EC50 of 1 nM for human PPARδ, demonstrating 1,000-fold selectivity over PPARα (EC50 = 1.1 µM) and PPARγ (EC50 = 2 µM) . Its mechanism involves binding to the PPARδ ligand-binding domain, promoting conformational changes that recruit coactivators (e.g., SRC2) to regulate lipid metabolism genes. In vitro transactivation assays in MCF-7 cells and primary keratinocytes confirm PPARδ-specific activation at low concentrations (0.2–1 µM), upregulating targets like ADRP and differentiation markers (e.g., involucrin) .
Q. What are the recommended in vitro and in vivo models for studying this compound's effects on lipid metabolism?
- In vitro :
- MCF-7 cells : Used to assess PPARδ activation via luciferase reporter assays (EC50 = 1 nM) .
- Cerebellar granule neurons : Evaluated for neuroprotective effects (e.g., 100 µM this compound reduces apoptosis under low KCl) but note cytotoxicity at 48-hour exposure .
- Primary keratinocytes : For studying differentiation markers (e.g., SPR1A, K10) .
- In vivo :
- Mouse lung injury models : Dosed at 0.3 mg/kg (intraperitoneal) to reduce inflammation (e.g., TNF-α, IL-1β) and NF-κB signaling .
- Diabetic rat models : Administered 5 mg/kg/day (IV) to improve insulin sensitivity and glucose homeostasis via GLUT4 upregulation .
Advanced Research Questions
Q. How do concentration-dependent effects of this compound influence its agonistic and antagonistic behaviors across nuclear receptors?
this compound exhibits dual agonistic/antagonistic effects depending on concentration and receptor context:
- PPARδ agonism : EC50 = 3.7 nM in transcriptional assays, but antagonism emerges at >10 µM, disrupting coactivator binding .
- Off-target inhibition : At higher concentrations (IC50 = 12.1–37.4 µM), this compound non-selectively inhibits VDR, AR, and other nuclear receptors, potentially via ligand-binding site competition or allosteric disruption .
- Methodological note : Fluorescence polarization (FP) assays are critical to detect spectroscopic interference (e.g., rhodamine compound interactions) that may mask true binding affinities .
Q. What methodological considerations are critical when designing experiments to assess this compound's role in glucose homeostasis and insulin resistance?
- Hyperinsulinemic-euglycemic clamp studies : Quantify glucose infusion rates (GIR) to validate insulin sensitivity improvements in diabetic rats (e.g., 5 mg/kg this compound restores GIR by 40%) .
- Western blotting : Monitor GLUT4 (muscle/adipose) and PEPCK (liver) expression to confirm PPARδ-mediated metabolic effects .
- Dose titration : Use PPARδ antagonists (e.g., GSK0660) to isolate receptor-specific actions and avoid off-target inhibition at high doses (>10 µM) .
Q. How can researchers address contradictory findings regarding this compound's neuroprotective versus cytotoxic effects in neuronal models?
Contradictions arise from exposure duration and cell-type specificity:
- Neuroprotection : In cerebellar granule neurons, 100 µM this compound reduces apoptosis at 6 hours by upregulating c-Jun but induces cytotoxicity at 48 hours .
- Mitigation strategies :
- Limit exposure to ≤24 hours for acute assays.
- Use lower concentrations (1–10 µM) in primary neurons to balance efficacy and toxicity.
- Pair with LDH release assays to quantify viability .
Methodological Best Practices
- Assay validation : Include PPARδ-knockout controls to confirm receptor-specific effects in vitro .
- In vivo dosing : Optimize routes (e.g., IV vs. IP) to achieve tissue-specific bioavailability; 0.3 mg/kg (IP) is effective in lung injury models, while 5 mg/kg (IV) targets cardiac/metabolic tissues .
- Data interpretation : Account for cross-reactivity with other nuclear receptors (e.g., VDR, AR) in transcriptomic analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
